molecular formula C25H26N6O4 B2528603 5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 941904-13-8

5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2528603
CAS RN: 941904-13-8
M. Wt: 474.521
InChI Key: HHLAUEFLXZRVEA-UHFFFAOYSA-N
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Description

The compound "5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione" is a complex molecule that appears to be related to the family of triazole derivatives. Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring can be part of more complex fused ring systems, as is the case with the compound , which includes a purine moiety as part of its structure.

Synthesis Analysis

The synthesis of triazole derivatives can be efficiently achieved through "click chemistry," which typically involves the reaction of azides with terminal alkynes. However, the papers provided do not directly describe the synthesis of the exact compound but offer insights into similar processes. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with aryl imines in the presence of a base, resulting in fully substituted 1,2,3-triazoles . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the triazole ring and the reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques and theoretical methods. For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, and X-ray crystallography, complemented by density functional theory (DFT) calculations . Similar methods could be employed to analyze the molecular structure of "5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione," providing insights into its geometry, vibrational frequencies, and electronic properties.

Chemical Reactions Analysis

The reactivity of triazole derivatives can vary depending on their substitution pattern. The papers do not provide specific reactions for the compound , but they do describe reactions involving similar triazole derivatives. For example, certain triaza-phosphorinan-diones react with hexafluoracetone to produce spirocyclic compounds . This suggests that the compound may also participate in reactions with electrophilic reagents, potentially leading to the formation of new cyclic structures or functional group transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. Theoretical calculations, such as those performed for 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, can predict properties like nonlinear optical behavior, which was found to be greater than that of urea . Additionally, solvent interactions and conformational flexibility can be assessed using DFT calculations, which could be relevant for understanding the behavior of "5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione" in different environments.

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

Efficient Synthesis Techniques : A study on polymerization reactions employing ionic liquids and microwave irradiation showcases an innovative approach to synthesizing poly(urea-urethane)s with heterocyclic moieties, indicating the potential for creating complex structures like the queried compound using green chemistry principles (Mallakpour & Rafiee, 2007).

Regioselective Synthesis : Research on the lateral metalation and functionalization of triazoles underlines the possibility of regioselectively synthesizing triazole derivatives, providing a pathway for the creation or modification of compounds similar to the one (Mansueto et al., 2014).

properties

IUPAC Name

5-(2-ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c1-4-34-15-14-30-20-22(28(2)25(33)29(3)23(20)32)31-21(26-27-24(30)31)18-10-12-19(13-11-18)35-16-17-8-6-5-7-9-17/h5-13H,4,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLAUEFLXZRVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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